molecular formula C18H12O8 B1667526 Bissalicyl fumarate CAS No. 74134-01-3

Bissalicyl fumarate

Cat. No. B1667526
CAS RN: 74134-01-3
M. Wt: 356.3 g/mol
InChI Key: DMCJLRGWPYVYCQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-salicyl fumarate is a biochemical.

Scientific Research Applications

Vibrational Spectroscopic Studies

The bis(2-aminopyridinium)fumarate complex has been a subject of vibrational spectroscopic and computational studies, focusing on its unique structural characteristics (Kanagathara et al., 2018).

Oxidative Removal in Water Systems

Bisoprolol fumarate, a compound related to Bissalicyl fumarate, has been studied for its oxidative removal in heated persulfate/H2O systems, showcasing the potential of such substances in water purification and treatment processes (Ghauch & Tuqan, 2012).

Synthesis of Novel Compounds

Bis(1-(cyclohexylamino)-1-oxoalkyl or aryl) fumarates, compounds structurally similar to Bissalicyl fumarate, have been synthesized using an efficient one-pot three-component approach in water, highlighting the importance of Bissalicyl fumarate derivatives in drug development and organic chemistry (Mamaghani et al., 2014).

properties

CAS RN

74134-01-3

Product Name

Bissalicyl fumarate

Molecular Formula

C18H12O8

Molecular Weight

356.3 g/mol

IUPAC Name

2-[(E)-4-(2-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid

InChI

InChI=1S/C18H12O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-10H,(H,21,22)(H,23,24)/b10-9+

InChI Key

DMCJLRGWPYVYCQ-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)/C=C/C(=O)OC2=CC=CC=C2C(=O)O

SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bis-salicyl fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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